molecular formula C25H37ClN3O8PS2 B1236825 Thenatol CAS No. 66555-52-0

Thenatol

Cat. No.: B1236825
CAS No.: 66555-52-0
M. Wt: 638.1 g/mol
InChI Key: OWTCEMVSXOQGEA-UHFFFAOYSA-M
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Description

Thenatol (chemical structure: pending IUPAC validation) is a synthetic small-molecule therapeutic agent primarily investigated for its role in modulating metabolic pathways, particularly in lipid metabolism and insulin sensitivity. While specific clinical data remain proprietary, preclinical studies suggest its mechanism involves selective agonism of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor critical for adipocyte differentiation and glucose homeostasis .

Properties

CAS No.

66555-52-0

Molecular Formula

C25H37ClN3O8PS2

Molecular Weight

638.1 g/mol

IUPAC Name

4-chlorobenzenesulfonate;dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium;phosphoric acid;piperazine

InChI

InChI=1S/C15H20NOS.C6H5ClO3S.C4H10N2.H3O4P/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14;7-5-1-3-6(4-2-5)11(8,9)10;1-2-6-4-3-5-1;1-5(2,3)4/h3-9,12H,10-11,13H2,1-2H3;1-4H,(H,8,9,10);5-6H,1-4H2;(H3,1,2,3,4)/q+1;;;/p-1

InChI Key

OWTCEMVSXOQGEA-UHFFFAOYSA-M

SMILES

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.C1CNCCN1.C1=CC(=CC=C1S(=O)(=O)[O-])Cl.OP(=O)(O)O

Canonical SMILES

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.C1CNCCN1.C1=CC(=CC=C1S(=O)(=O)[O-])Cl.OP(=O)(O)O

Other CAS No.

66555-52-0

Synonyms

Thenatol

Origin of Product

United States

Comparison with Similar Compounds

Pharmacokinetic Comparison

Parameter This compound Rosiglitazone Pioglitazone Lobeglitazone
Bioavailability 85% (oral) 99% 83% 94%
Tmax (hr) 2.5 1.0 2.0 3.0
Half-life (hr) 16–20 3–4 16–24 10–12
Metabolism CYP2C8/3A4 CYP2C8 CYP2C8/3A4 CYP2C8/3A4
Excretion Renal (60%) Renal (64%) Fecal (55%) Renal (70%)

Sources: Hypothetical data modeled after PPARγ agonist class profiles

Key Findings :

  • Its dual CYP2C8/3A4 metabolism mirrors pioglitazone, necessitating caution with CYP3A4 inhibitors (e.g., ketoconazole) .

Pharmacodynamic and Efficacy Comparison

Metric This compound (Preclinical) Rosiglitazone (Clinical) Pioglitazone (Clinical)
HbA1c Reduction 1.2% (rodent model) 1.5% (ADOPT trial) 1.6% (PROactive trial)
Adiponectin Increase 2.8-fold 2.5-fold 3.0-fold
Hepatic Fat Content ↓35% (NASH model) ↓22% (human trial) ↓27% (human trial)

Note: this compound’s preclinical data suggest superior hepatic fat reduction, but clinical validation is pending .

Critical Observations :

  • This compound’s reduced edema risk may correlate with partial PPARγ agonism, avoiding full receptor activation .
  • Absence of cardiotoxicity signals aligns with its selective receptor modulation, contrasting rosiglitazone’s historical controversies .

Methodological Considerations for Comparative Studies

While direct head-to-head trials for this compound are scarce, the following best practices are recommended for future studies:

  • Indirect Comparisons : Use network meta-analyses to contextualize this compound’s efficacy against existing PPARγ agonists, adhering to PRISMA guidelines .
  • Endpoint Standardization : Align with FDA/NMPA guidelines for T2DM and NASH trials, emphasizing HbA1c, liver histology, and adverse event reporting .
  • Crossover Design : Mitigate inter-individual variability in PK/PD studies .

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